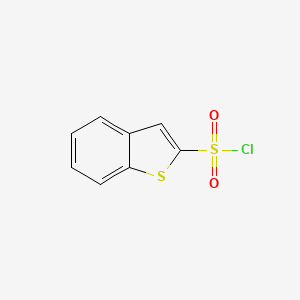

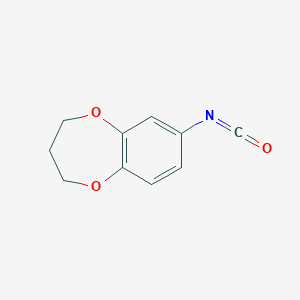

![molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3](/img/structure/B1333506.png)

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

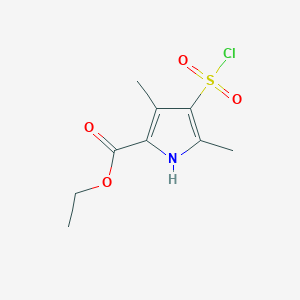

“5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F3N2O2S2 . It has a molecular weight of 306.28 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.29 g/mol and a melting point of 162-166°C . Other physical and chemical properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Intramolecular Cyclization

Ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate was reacted with bases, leading to ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization of thioketene (Remizov, Pevzner, & Petrov, 2019).

Chemistry of Thiadiazolium Salts

Treatment of 5-Amino-2-phenyl-1,2,3-thiadiazolium salts with pyridine yielded phenylhydrazones of thiadiazolyl-glyoxylic acid derivatives, showcasing diverse chemical reactivity (Gewald, Calderon, & Hain, 1986).

Hybrid Molecule Synthesis

A study described the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole, demonstrating the compound's potential for drug-like properties (Yushyn, Holota, & Lesyk, 2022).

Antineoplastic Potential

Synthesis of 1,2,3-thiadiazole-4-carboxylic acid and its derivatives indicated potential application in antineoplastic agents, showing the versatility of thiadiazoles in medicinal chemistry (Looker & Wilson, 1965).

Biological and Pharmacological Activities

Carbonic Anhydrase Inhibition

Amide derivatives of pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide were synthesized and demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-Triazole and 1,3,4-Thiadiazole of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial research (Hussain, Sharma, & Amir, 2008).

Kinetics of Ascorbic Acid Oxidation

1,2,3-Thiadiazolylureas containing amino acid residues were found to inhibit the oxidation of ascorbic acid, suggesting potential antioxidant applications (Emelianov et al., 2016).

Cytotoxic Properties

Synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives exhibited cytotoxicities on various human cancer cell lines, indicating their potential as anticancer agents (Shi et al., 2013).

Antifungal Activity

Novel thiadiazole derivatives were synthesized and evaluated for their antifungal activities, contributing to the field of agricultural chemistry and fungicide development (Morzherin et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWLXUTUFNTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380629 |

Source

|

| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid | |

CAS RN |

338982-07-3 |

Source

|

| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

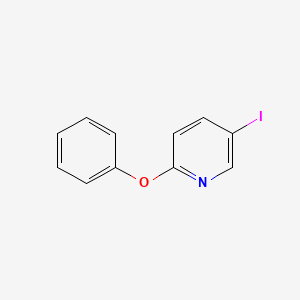

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)